molecular formula C16H22N4O3 B2964514 1-methyl-5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide CAS No. 2034194-51-7

1-methyl-5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide

Cat. No.: B2964514
CAS No.: 2034194-51-7
M. Wt: 318.377
InChI Key: BVLACZTZLMOKHR-VLXSWZPNSA-N
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Description

1-methyl-5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide is a chemical compound with the CAS Registry Number 2034194-51-7 and a molecular formula of C16H22N4O3 . It has a defined molecular weight of 318.37 g/mol . This reagent features a complex structure that integrates a pyrrolidone ring, a central carboxamide linkage, and a trans-configured cyclohexyl ether bridge to a pyrimidine group. The specific stereochemistry at the 1 and 4 positions of the cyclohexyl ring is defined as (r,r), which may be critical for its interaction with biological targets. The presence of both hydrogen bond donor and acceptor sites, along with the aromatic pyrimidine system, makes it a molecule of significant interest in medicinal chemistry and drug discovery research. While its specific biological mechanism and primary research applications are still an active area of investigation, compounds with similar structural motifs are often explored for their potential as modulators of enzyme activity or protein-protein interactions . Researchers are encouraged to utilize this high-quality compound for in vitro studies to further elucidate its properties and utility. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-5-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-20-10-11(9-14(20)21)15(22)19-12-3-5-13(6-4-12)23-16-17-7-2-8-18-16/h2,7-8,11-13H,3-6,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLACZTZLMOKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide typically involves multi-step organic synthesis procedures. One common approach includes:

  • Formation of the pyrrolidine ring: : Starting from suitable precursors such as a 1-methyl-2-pyrrolidone derivative.

  • Functionalization: : Oxidation to introduce the oxo group at the 5-position.

  • Substitution: : Introducing the pyrimidinyl group through a nucleophilic substitution reaction.

  • Cyclohexyl incorporation: : Attaching the cyclohexyl moiety via a coupling reaction, often employing a palladium-catalyzed cross-coupling method.

Industrial Production Methods: In industrial settings, the production process is optimized to improve yield and purity. Common techniques include high-performance liquid chromatography (HPLC) for purification and the use of automated synthesizers to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: 1-methyl-5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide undergoes several types of chemical reactions including:

  • Oxidation: : The oxo group can be targeted for further oxidation reactions.

  • Reduction: : The compound can undergo reductive reactions, particularly at the pyrimidinyl and cyclohexyl moieties.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible.

Common Reagents and Conditions:
  • Oxidizing agents: : Potassium permanganate or chromium trioxide.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride.

  • Solvents: : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products: Depending on the reaction conditions, the major products include derivatives with modified functional groups, which are often intermediates for further chemical transformations.

Scientific Research Applications

1-methyl-5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide is employed in various scientific research fields:

  • Chemistry: : As a precursor for synthesizing more complex molecules.

  • Biology: : Studied for its interactions with enzymes and proteins, and its potential as a bioactive molecule.

  • Medicine: : Investigated for therapeutic potential, particularly in targeting specific biochemical pathways.

  • Industry: : Utilized in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within biological systems. It can modulate the activity of enzymes or receptors through:

  • Binding to active sites: : Alters the conformation and activity of the target protein.

  • Pathways involved: : May impact signal transduction pathways, influencing cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share partial structural homology with the target molecule:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents/Features Reference
1-(3-Chloro-4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide C₁₄H₁₃ClN₄O₂S 336.80 3-Cl-4-Me-phenyl; 1,3,4-thiadiazole
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide C₁₈H₁₇FN₃O₂ 342.35 4-F-phenyl; 4-Me-2-pyridinyl
1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide C₂₀H₁₅ClN₂O₄ 382.80 3-Cl-phenyl; coumarin (2-oxo-chromenyl)
2,4-Dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide C₁₆H₂₀N₄O₂S 332.42 Thiazole; trans-(1r,4r)-4-pyrimidinyloxy-cyclohexyl
1-((4-Fluorophenyl)methyl)-5-oxo-N-(3-(trifluoromethyl)phenyl)pyrrolidine-2-carboxamide C₂₀H₁₇F₄N₂O₂ 405.36 4-F-benzyl; 3-CF₃-phenyl; pyrrolidine-2-carboxamide

Key Observations:

Backbone Variations: The target compound’s 5-oxo-pyrrolidine-3-carboxamide core is shared with , while uses a pyrrolidine-2-carboxamide scaffold.

Substituent Effects: Electron-withdrawing groups (e.g., Cl in , CF₃ in ) may enhance binding to hydrophobic pockets but reduce solubility.

Molecular Weight and Lipophilicity :

  • The target compound’s molecular weight is estimated to be ~350–370 g/mol (based on ), comparable to but lower than .
  • Lipophilicity (logP) is likely influenced by the pyrimidinyloxy group (polar) versus halogenated aryl groups (lipophilic).

Biological Activity

1-Methyl-5-oxo-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. Its structure suggests a complex interaction with biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The compound features a pyrrolidine backbone substituted with a pyrimidine moiety and a cyclohexyl group. This unique structure may contribute to its biological activity through various mechanisms of action.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes and pathways involved in disease processes. Here are some highlighted aspects:

1. Antiviral Activity

Studies have demonstrated that derivatives of similar compounds possess antiviral properties. For example, certain pyrazolo[3,4-d]pyrimidine derivatives showed effective inhibition against respiratory syncytial virus (RSV) with EC50 values ranging from 5 to 28 μM . While specific data on the target compound's antiviral efficacy remains limited, its structural similarities suggest potential activity against viral replication.

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies on related compounds have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis. For instance, compounds with similar structural motifs have demonstrated cytotoxicity in various cancer cell lines, suggesting that the target compound may also exhibit these properties .

The proposed mechanisms of action for related compounds include:

  • Enzyme Inhibition : Many pyrrolidine and pyrimidine derivatives act as inhibitors of key enzymes involved in cellular signaling pathways.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Case Studies

Several studies have explored the biological activities of structurally related compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
Pyrazolo[3,4-d]pyrimidine derivativeAntiviralEC50 values between 5–28 μM against RSV
Piperidine derivativeAnticancerInduced apoptosis in FaDu hypopharyngeal tumor cells
Compound CAntigliomaInhibited glioma cell viability via multiple mechanisms

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